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molecular formula C18H11FN2O2 B8569810 6-Fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649550-95-8

6-Fluoro-1-(quinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No. B8569810
M. Wt: 306.3 g/mol
InChI Key: VYBHMFRXBMSPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531663B2

Procedure details

0.57 g (13.6 mmol) of lithium hydroxide monohydrate and 70 cm3 of water are added at a temperature in the region of 20° C. to 1.45 g (4.53 mmol) of 6-fluoro-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole dissolved in 70 cm3 of tetrahydrofuran. After stirring at the reflux point of the solvent for 16 hours, the reaction mixture is concentrated under reduced pressure (2.7 kPa) to give a residue which is taken up with 13.6 cm3 of N hydrochloric acid. After filtering off and drying the solid residue at atmospheric pressure at 60° C., 1.35 g of 3-carboxy-6-fluoro-1-(quinol-4-yl)-1H-indole are obtained in the form of a yellow solid melting at 190° C.
Name
lithium hydroxide monohydrate
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
4.53 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].O.[F:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([C:25]([O:27]C)=[O:26])=[CH:11][N:12]2[C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][CH:16]=2)=[CH:8][CH:7]=1.Cl>O1CCCC1>[C:25]([C:10]1[C:9]2[C:13](=[CH:14][C:6]([F:5])=[CH:7][CH:8]=2)[N:12]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][CH:16]=2)[CH:11]=1)([OH:27])=[O:26] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.57 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
4.53 mmol
Type
reactant
Smiles
FC1=CC=C2C(=CN(C2=C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring at the reflux point of the solvent for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
drying the solid residue at atmospheric pressure at 60° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(O)C1=CN(C2=CC(=CC=C12)F)C1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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